Lanreotide acetate

Descripción general

Descripción

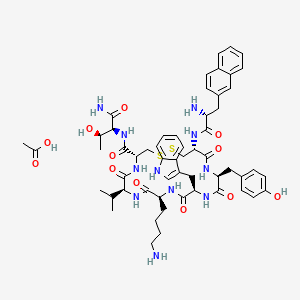

Lanreotide acetate is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. It is primarily used in the management of acromegaly and symptoms caused by neuroendocrine tumors, particularly carcinoid syndrome . This compound is marketed under the brand name Somatuline and is manufactured by Ipsen Pharmaceuticals .

Métodos De Preparación

The synthesis of lanreotide acetate involves a solution phase synthesis method. The process includes the coupling of two suitably protected tetrapeptide fragments. These fragments undergo deprotection, oxidation, and treatment with acetic acid to yield this compound with the desired purity . The industrial production method follows a similar approach, ensuring high purity and consistency in the final product .

Análisis De Reacciones Químicas

Lanreotide acetate undergoes several types of chemical reactions, including:

Oxidation: The oxidation of the disulfide bond in the peptide chain is a critical step in its synthesis.

Substitution: The peptide fragments are protected and deprotected using various reagents to ensure the correct sequence and structure.

Common Reagents and Conditions: The synthesis involves reagents such as acetic acid, oxidizing agents, and protecting groups for amino acids.

Major Products: The primary product is this compound, which is obtained after the final deprotection and oxidation steps.

Aplicaciones Científicas De Investigación

Medical Applications

-

Acromegaly

- Indication : Lanreotide acetate is indicated for patients with acromegaly who have not responded adequately to surgery or radiotherapy .

- Mechanism : It reduces growth hormone levels, thereby alleviating symptoms associated with excess growth hormone production .

- Case Study : A study demonstrated that patients treated with lanreotide showed significant reductions in growth hormone levels and improvements in clinical symptoms over a period of 5 years .

-

Neuroendocrine Tumors (NETs)

- Indication : It is used for patients with unresectable or metastatic GEP-NETs to improve progression-free survival .

- Efficacy : The CLARINET study showed that 120 mg of lanreotide administered every four weeks significantly improved progression-free survival compared to placebo, with a median progression-free survival of 32.8 months versus 18 months in the placebo group .

- Data Table :

| Study | Treatment Regimen | Median Progression-Free Survival | Notes |

|---|---|---|---|

| CLARINET | 120 mg every 4 weeks | 32.8 months | Randomized, double-blind study |

| Spanish Phase II | 120 mg every 4 weeks | 12.9 months | Open-label study |

| UK Retrospective | Variable doses every 4 weeks | 96% OS at 1 year | Long-term follow-up |

-

Carcinoid Syndrome

- Indication : Lanreotide is effective in managing symptoms of carcinoid syndrome by reducing the frequency of short-acting somatostatin analog rescue therapy .

- Clinical Evidence : A clinical trial indicated that patients experienced reduced flushing and diarrhea when treated with lanreotide compared to those receiving standard care .

-

Congenital Hyperinsulinism

- Emerging Use : Recent studies suggest this compound may serve as an alternative treatment for congenital hyperinsulinism, providing an effective option for patients who do not tolerate octreotide pump therapy .

- Case Study : Two pediatric patients transitioned from octreotide pump therapy to monthly injections of this compound, achieving normoglycemia and improved quality of life over several years .

Pharmacological Insights

This compound functions by mimicking somatostatin's action, inhibiting hormone secretion from various endocrine glands. Its prolonged half-life allows for less frequent dosing compared to other somatostatin analogues like octreotide, enhancing patient compliance and quality of life .

Safety and Tolerability

The safety profile of this compound is generally favorable, with common side effects including gastrointestinal disturbances such as diarrhea and abdominal pain. Long-term studies indicate that it is well-tolerated over extended periods, making it a viable option for chronic conditions like acromegaly and NETs .

Mecanismo De Acción

Lanreotide acetate exerts its effects by mimicking the natural hormone somatostatin. It binds to somatostatin receptors, particularly SSTR2 and SSTR5, leading to the inhibition of growth hormone release . This action helps manage conditions like acromegaly by reducing the levels of growth hormone and insulin-like growth factor 1 . Additionally, this compound exhibits antisecretory effects through the suppression of cyclic adenosine monophosphate (cAMP) and activation of ion currents such as potassium and calcium, leading to membrane hyperpolarization and inhibition of calcium-mediated depolarization .

Comparación Con Compuestos Similares

Lanreotide acetate is often compared with other somatostatin analogs, such as octreotide. Both compounds are used in the treatment of acromegaly and neuroendocrine tumors, but they have distinct attributes:

This compound: Known for its long-acting formulation and ease of administration.

Octreotide: Another somatostatin analog with similar therapeutic uses but different pharmacokinetic properties.

Unique Attributes: This compound has a longer dosing interval and a more favorable administration profile compared to octreotide.

Similar compounds include:

Octreotide: Used for similar indications but with different administration and pharmacokinetic profiles.

Pasireotide: Another somatostatin analog with broader receptor affinity and different clinical applications.

This compound stands out due to its long-acting formulation and specific receptor affinity, making it a valuable therapeutic agent in managing hormone-related disorders and neuroendocrine tumors .

Propiedades

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXPIBGCLCPUHE-UISHROKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H73N11O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1156.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127984-74-1 | |

| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.